molecular formula C7H7BrN2O B13683698 6-Bromo-5-methylnicotinamide

6-Bromo-5-methylnicotinamide

Katalognummer: B13683698
Molekulargewicht: 215.05 g/mol
InChI-Schlüssel: FMQDWICFTBECNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-5-methylnicotinamide is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol . It is a derivative of nicotinamide, where the bromine atom is substituted at the 6th position and a methyl group at the 5th position of the pyridine ring. This compound is primarily used in research and development, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of 6-Bromo-5-methylnicotinamide involves several steps. One common method includes the bromination of 5-methylnicotinamide. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 6th position .

Another method involves the use of a one-pot nitrodebromination and methyl bi-functionalization process. This method treats 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated sulfuric acid and nitric acid, resulting in moderate yields .

Analyse Chemischer Reaktionen

6-Bromo-5-methylnicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bromine, sulfuric acid, nitric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

6-Bromo-5-methylnicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where nicotinamide derivatives are known to be effective.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 6-Bromo-5-methylnicotinamide involves its interaction with specific molecular targets and pathways. As a nicotinamide derivative, it is likely to influence pathways related to NAD+ metabolism, which plays a crucial role in cellular energy production and regulation. The bromine and methyl substitutions may enhance its binding affinity and specificity to certain enzymes or receptors, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-5-methylnicotinamide can be compared with other nicotinamide derivatives, such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C7H7BrN2O

Molekulargewicht

215.05 g/mol

IUPAC-Name

6-bromo-5-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H7BrN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11)

InChI-Schlüssel

FMQDWICFTBECNF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1Br)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.